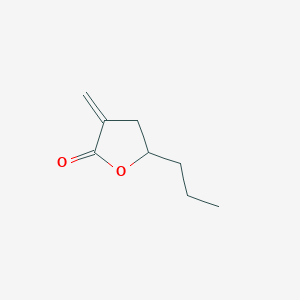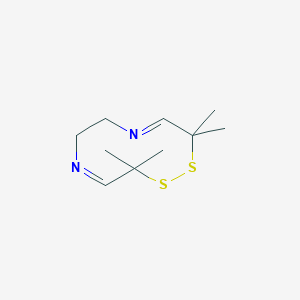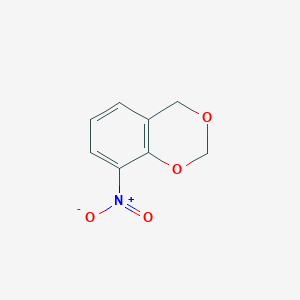![molecular formula C26H28O3 B14616913 4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate CAS No. 59748-27-5](/img/structure/B14616913.png)
4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl carboxylate family This compound is characterized by its unique structure, which includes a butyl group attached to a phenyl ring, a propoxy group attached to another phenyl ring, and a carboxylate group linking the two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:
Formation of 4-Butylphenylboronic Acid: This can be achieved through the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Suzuki Coupling Reaction: The 4-butylphenylboronic acid is then coupled with 4-bromo-4’-propoxy[1,1’-biphenyl]-4-carboxylate using a palladium catalyst in the presence of a base like potassium carbonate. This reaction forms the desired biphenyl structure.
Esterification: The final step involves esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions to yield 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds.
化学反応の分析
Types of Reactions
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The butyl and propoxy groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of butyl alcohol, propoxy alcohol, or corresponding ketones.
Reduction: Formation of butyl alcohol, propoxy alcohol, or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the biphenyl structure.
科学的研究の応用
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure with tert-butyl groups instead of butyl and propoxy groups.
4-Butylbiphenyl: Lacks the propoxy group, making it less versatile in certain applications.
4-Propoxybiphenyl: Lacks the butyl group, affecting its chemical properties and reactivity.
Uniqueness
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is unique due to its combination of butyl and propoxy groups, which impart specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
59748-27-5 |
|---|---|
分子式 |
C26H28O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
(4-butylphenyl) 4-(4-propoxyphenyl)benzoate |
InChI |
InChI=1S/C26H28O3/c1-3-5-6-20-7-15-25(16-8-20)29-26(27)23-11-9-21(10-12-23)22-13-17-24(18-14-22)28-19-4-2/h7-18H,3-6,19H2,1-2H3 |
InChIキー |
ZJKVVBSWFDRGDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


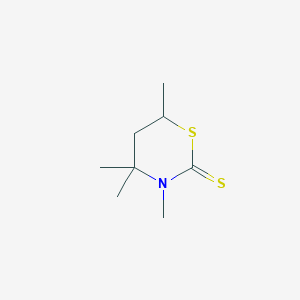
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
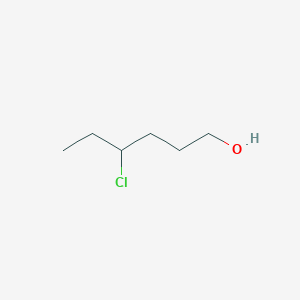

![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
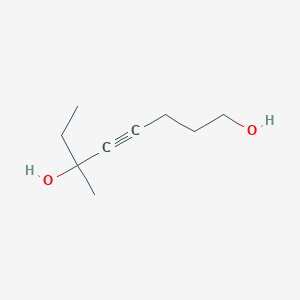
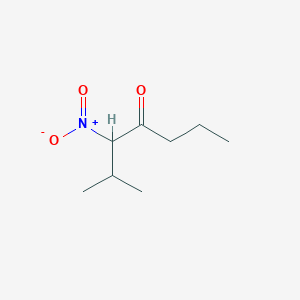
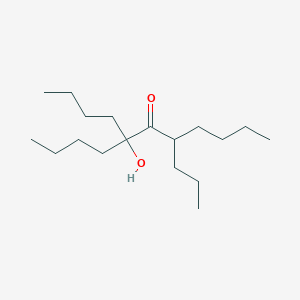
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
